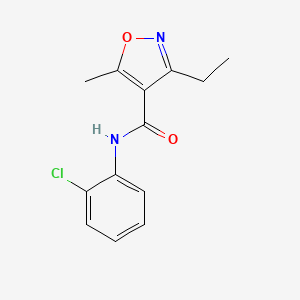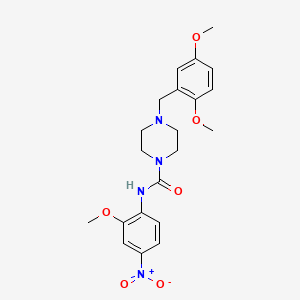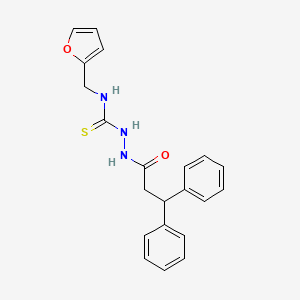![molecular formula C18H21NO4 B4763193 (1,3-benzodioxol-5-ylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4763193.png)
(1,3-benzodioxol-5-ylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine
Overview
Description
(1,3-benzodioxol-5-ylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, commonly known as MDMA, is a synthetic drug that has been used recreationally for its euphoric and empathogenic effects. However, MDMA has also been studied extensively for its potential therapeutic benefits in treating various mental health conditions. In
Mechanism of Action
MDMA works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to an increase in feelings of empathy, emotional openness, and social connection. MDMA also has a mild stimulant effect, which can increase energy and alertness.
Biochemical and Physiological Effects:
MDMA can have both short-term and long-term effects on the body. Short-term effects include increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, empathy, and heightened sensory perception. Long-term effects can include changes in mood, memory, and cognitive function, as well as potential damage to the brain and other organs.
Advantages and Limitations for Lab Experiments
MDMA has several advantages for use in lab experiments, including its ability to increase social behavior and reduce anxiety in animal models. However, there are also limitations to its use, including potential confounding effects of drug tolerance and dependence, as well as ethical concerns related to the use of animals in research.
Future Directions
There are several future directions for MDMA research, including further exploration of its therapeutic potential in treating mental health conditions, as well as its potential use in enhancing social cognition and empathy in healthy individuals. Additionally, research is needed to better understand the long-term effects of MDMA use and to develop safer and more effective treatment protocols.
Scientific Research Applications
MDMA has been studied for its potential therapeutic benefits in treating various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. Clinical trials have shown promising results in reducing symptoms of PTSD and improving social anxiety in individuals with autism spectrum disorder.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-15-5-3-13(9-17(15)21-2)7-8-19-11-14-4-6-16-18(10-14)23-12-22-16/h3-6,9-10,19H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDYRONVAVJAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(tetrahydro-2-furanyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763110.png)

![1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4763117.png)
![2-(benzylthio)-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]benzamide](/img/structure/B4763121.png)




![4-{acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B4763177.png)
![N-(2,6-dimethylphenyl)-2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4763184.png)
![[4-({[2-(methoxycarbonyl)-3-thienyl]sulfonyl}amino)phenyl]acetic acid](/img/structure/B4763186.png)


![2-chloro-6-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4763207.png)